molecular formula C12H11BrN4OS B2517244 N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine CAS No. 2034421-02-6

N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine

Cat. No.: B2517244
CAS No.: 2034421-02-6
M. Wt: 339.21
InChI Key: GJPUNXOZCWXWCB-UHFFFAOYSA-N
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Description

N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine is a synthetic organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the Suzuki–Miyaura cross-coupling reaction, which is known for its mild and functional group-tolerant conditions . The process begins with the bromination of thiophene to obtain 4-bromothiophene, followed by its acylation to form 4-bromothiophene-2-carbonyl chloride. This intermediate is then reacted with azetidin-3-amine to yield the azetidinyl derivative. Finally, the pyrimidin-2-amine moiety is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the coupling and substitution reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, contributing to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to form stable complexes with these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine is unique due to its specific combination of a bromothiophene moiety with an azetidinyl and pyrimidinyl structure. This unique combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(4-bromothiophen-2-yl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN4OS/c13-8-4-10(19-7-8)11(18)17-5-9(6-17)16-12-14-2-1-3-15-12/h1-4,7,9H,5-6H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPUNXOZCWXWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CS2)Br)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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